



# Application Notes and Protocols: Radiolabeling of SarTATE with Copper-67

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | SarTATE  |           |
| Cat. No.:            | B1436788 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

**SarTATE** is a next-generation, highly targeted theranostic agent designed for diagnosing, staging, and treating cancers that express somatostatin receptor 2 (SSTR2), such as neuroblastoma and neuroendocrine tumors (NETs).[1][2][3] It comprises the SSTR2-targeting peptide, octreotate, conjugated to a sarcophagine chelator (MeCOSar), which securely binds copper isotopes.[1][4] The use of the copper isotopes copper-64 (<sup>64</sup>Cu) and copper-67 (<sup>67</sup>Cu) creates a "perfect pairing" for a theranostic approach.[2] <sup>64</sup>Cu-**SarTATE** is utilized for diagnostic Positron Emission Tomography (PET) imaging to identify tumor locations, while <sup>67</sup>Cu-**SarTATE** is used for subsequent Peptide Receptor Radionuclide Therapy (PRRT).[2][3][5]

Copper-67 is a beta-emitting radioisotope with a half-life of approximately 62 hours (2.58 days), which is optimal for delivering a therapeutic radiation dose to tumor cells while minimizing exposure to healthy tissues.[5][6][7] Its concurrent gamma emissions also allow for SPECT imaging to monitor biodistribution.[7][8] This protocol details the methodology for radiolabeling **SarTATE** with <sup>67</sup>Cu.

## **Mechanism of Action: SSTR2 Signaling Pathway**

**SarTATE** exerts its effect by binding to the Somatostatin Receptor 2 (SSTR2), a G protein-coupled receptor (GPCR) overexpressed on the surface of many neuroendocrine tumor cells. [1][9] Upon binding, the <sup>67</sup>Cu-**SarTATE** complex is internalized by the cell. The subsequent



radioactive decay of <sup>67</sup>Cu releases beta particles that induce DNA damage and cell death in the targeted tumor cells.

The signaling cascade initiated by SSTR2 activation is primarily inhibitory. The receptor is coupled to pertussis toxin-sensitive G proteins (Gi), which inhibit the enzyme adenylyl cyclase. [9][10] This action leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn suppresses the activity of protein kinase A (PKA) and inhibits downstream pathways involved in hormone secretion and cell proliferation.[9]



Click to download full resolution via product page

**Figure 1.** SSTR2 inhibitory signaling pathway activated by <sup>67</sup>Cu-**SarTATE**.

# Experimental Protocol: Radiolabeling and Quality Control

This protocol is based on methodologies reported for the preparation of <sup>67</sup>Cu-**SarTATE** for preclinical and clinical studies.[5][8]



### **Materials and Reagents**

- SarTATE peptide: GMP grade (Auspep Clinical Peptides)[8]
- Copper-67: As [<sup>67</sup>Cu]CuCl<sub>2</sub> in 0.05–0.1 M HCl[5][8]
- Buffer: 0.1 M Ammonium Acetate[5]
- Quenching/Stabilizing Agent: Gentisic acid, sodium salt[5]
- Solvent: Ethanol (10% in buffer solution)[5]
- Purification Cartridge: Strata-X 33-µm polymeric reverse-phase cartridge (or equivalent C18 cartridge)[4][5]
- Rinsing Solution: Saline for injection
- Elution Solution: Ethanol
- Final Formulation Solution: Saline for injection
- Sterile Filter: 0.22-µm filter[5]
- Quality Control:
  - Radio-Thin Layer Chromatography (Radio-TLC) system[11]
  - Radio-High-Performance Liquid Chromatography (Radio-HPLC) system[8]
  - pH strips or meter
  - Limulus Amebocyte Lysate (LAL) test for pyrogens
  - Sterility testing supplies

## **Radiolabeling Procedure**

In a sterile vial, dissolve SarTATE (e.g., 60 μg, 41.2 nmol) in a solution of 10% ethanol in 0.1
M ammonium acetate (e.g., 5 mL).[5]



- Add gentisic acid (e.g., 38 mg) to the **SarTATE** solution to act as a radioprotectant.[5]
- Add the [<sup>67</sup>Cu]CuCl<sub>2</sub> solution (e.g., ~4 GBq) to the vial containing the SarTATE and gentisic acid.[5]
- Gently mix the reaction solution.
- Incubate the reaction mixture at room temperature for 30 minutes.

#### **Purification Procedure**

- Following incubation, pass the entire reaction mixture through a pre-conditioned Strata-X (or C18) cartridge.[5]
- The [<sup>67</sup>Cu]Cu-**SarTATE** will be retained on the cartridge, while uncomplexed <sup>67</sup>Cu and other hydrophilic impurities will pass through.
- Rinse the cartridge with sterile saline for injection to remove any remaining unbound <sup>67</sup>Cu.[5]
- Elute the purified [67Cu]Cu-**SarTATE** from the cartridge using a small volume of ethanol into a sterile collection vial containing saline for injection.[5]
- Pass the final product through a 0.22-µm sterile filter into a final sterile product vial.[5]

### **Quality Control**

- Radiochemical Purity:
  - Radio-TLC: Assess radiochemical purity. In a typical system, the radiolabeled peptide ([<sup>67</sup>Cu]Cu-SarTATE) remains at the origin (Rf < 0.1), while free <sup>67</sup>Cu migrates with the solvent front (Rf > 0.9).[11]
  - Radio-HPLC: Perform radio-HPLC analysis to confirm purity and quantify any radiolytic impurities.[4][8]
- pH: Measure the pH of the final product solution to ensure it is within the acceptable range for injection.



- Visual Inspection: Check for any particulate matter.
- Sterility and Endotoxin Testing: Perform post-release sterility and endotoxin (pyrogen) tests to ensure the product is safe for administration.[8]

## **Quantitative Data Summary**

The following table summarizes the quantitative data reported for the radiolabeling of **SarTATE** with <sup>67</sup>Cu.

| Parameter                            | Value                                   | Reference |
|--------------------------------------|-----------------------------------------|-----------|
| Reaction Conditions                  |                                         |           |
| Buffer System                        | 0.1 M Ammonium Acetate with 10% Ethanol | [5]       |
| Phosphate Buffer                     | [11]                                    |           |
| Precursor Amount (SarTATE)           | 60 μg (41.2 nmol)                       | [5]       |
| Stabilizer                           | Gentisic Acid                           | [5]       |
| Temperature                          | Room Temperature                        | [5][11]   |
| Incubation Time                      | 15 - 30 minutes                         | [5][11]   |
| Performance Metrics                  |                                         |           |
| Radiochemical Yield                  | 60% – 80%                               | [5]       |
| > 95%                                | [11]                                    |           |
| Radiochemical Purity                 | > 95%                                   | [5][11]   |
| Radionuclide Specifications          |                                         |           |
| <sup>67</sup> Cu Specific Activity   | -<br>3.24 - 8.76 GBq/μg                 | [11]      |
| <sup>67</sup> Cu Radionuclide Purity | > 99%                                   | [5][11]   |

# **Experimental Workflow**



The overall process for producing <sup>67</sup>Cu-**SarTATE** involves several key stages, from the initial labeling reaction to the final quality control checks.



Click to download full resolution via product page

**Figure 2.** Experimental workflow for <sup>67</sup>Cu-**SarTATE** production.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. SARTATE Next-Generation, Highly Targeted Copper-Based Theranostic Clarity [claritypharmaceuticals.com]
- 2. northstarnm.com [northstarnm.com]
- 3. Clarity Pharmaceuticals Submits Theranostic Investigational New Drug (IND) Application for Cu-64 SARTATE™ and Cu-67 SARTATE™ to the US FDA - Clarity Pharmaceuticals -Radiopharmaceutical Therapies and Imaging [claritypharmaceuticals.com]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Peptide Receptor Radionuclide Therapy with 67Cu-CuSarTATE Is Highly Efficacious Against a Somatostatin-Positive Neuroendocrine Tumor Model | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. openmedscience.com [openmedscience.com]
- 7. 67Cu Production Capabilities: A Mini Review PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]



- 9. cusabio.com [cusabio.com]
- 10. SSTR2 Drugs, Indications, Patents Synapse [synapse.patsnap.com]
- 11. Detection and therapy of neuroblastoma minimal residual disease using [64/67Cu]Cu-SARTATE in a preclinical model of hepatic metastases PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Radiolabeling of SarTATE with Copper-67]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1436788#protocol-for-radiolabeling-sartate-with-copper-67]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com